molecular formula C12H22ClN3O2 B7570659 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide

4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No. B7570659
M. Wt: 275.77 g/mol
InChI Key: RAOGWOUQJQAESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide, also known as CDMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This occurs through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to disrupt the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have low toxicity and high selectivity towards cancer cells. Additionally, 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have a synergistic effect when used in combination with other anticancer agents, such as cisplatin. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is its ease of synthesis and purification. Additionally, 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide could focus on its potential use in combination with other anticancer agents, as well as its potential use in the treatment of other diseases, such as bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. Finally, research could also focus on developing new methods for the synthesis and purification of 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide.

Synthesis Methods

The synthesis of 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with N,N-dimethylpiperazine-1-carboxamide in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide.

Scientific Research Applications

4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been studied for its potential use in cancer treatment. Research has shown that 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has anticancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, 4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4-(3-chloro-2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClN3O2/c1-12(2,9-13)10(17)15-5-7-16(8-6-15)11(18)14(3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOGWOUQJQAESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN(CC1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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